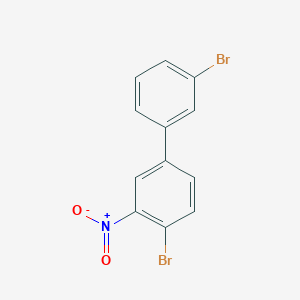

3',4-Dibromo-3-nitrobiphenyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3',4-Dibromo-3-nitrobiphenyl is a useful research compound. Its molecular formula is C12H7Br2NO2 and its molecular weight is 357 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 3',4-dibromo-3-nitrobiphenyl. For instance, a study highlighted its moderate effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's structure allows for interaction with microbial cell membranes, potentially disrupting their integrity.

Case Study: Anticancer Potential

A significant area of research includes the evaluation of this compound as a potential anticancer agent. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation through apoptosis induction mechanisms . The compound's ability to modulate signaling pathways involved in cell growth presents opportunities for developing new cancer therapies.

Organic Electronics

The compound has been explored for use in organic electronic devices due to its semiconducting properties. Research indicates that this compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its high electron affinity and stability under operational conditions make it a candidate for enhancing device performance .

Data Table: Electronic Properties Comparison

| Property | Value |

|---|---|

| Electron Affinity | High |

| Band Gap | ~2.0 eV |

| Thermal Stability | Stable up to 300 °C |

Pollutant Degradation

Research has indicated that this compound can be involved in the degradation processes of environmental pollutants. Studies have shown that certain microbial strains can utilize this compound as a carbon source, leading to its breakdown into less harmful products . This bioremediation potential highlights its importance in environmental cleanup efforts.

Case Study: Biodegradation Pathways

A comprehensive study on the biodegradation of biphenyl-related compounds demonstrated that this compound undergoes microbial transformation into non-toxic metabolites through specific enzymatic pathways . This finding underscores the compound's relevance in developing strategies for managing contaminated sites.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

Key observations :

-

Nitration of halogenated biphenyls typically requires harsh conditions (e.g., mixed acid systems).

-

In 4,4′-Dibromo-2-nitrobiphenyl synthesis, nitration of 4,4′-dibromobiphenyl using KNO₃/H₂SO₄ in acetic acid at 363 K achieved 82% yield .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | KNO₃, H₂SO₄, glacial acetic acid, 363 K | 4,4′-Dibromo-2-nitrobiphenyl | 82% |

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nucleophilic displacement of bromine atoms, particularly at positions activated by the nitro group.

Mechanistic insights :

-

Nucleophilic attack occurs preferentially at bromine atoms para to the nitro group due to enhanced electrophilicity.

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphenyl systems .

Example reaction :

Replacement of bromine with aryl groups via Suzuki-Miyaura coupling:

textReaction: 3',4-Dibromo-3-nitrobiphenyl + Arylboronic acid → 3'-Aryl-4-bromo-3-nitrobiphenyl Conditions: Pd(PPh₃)₄, K₂CO₃, H₂O/THF, 80°C

Cross-Coupling Reactions

Bromine substituents enable palladium-catalyzed cross-couplings, forming complex biaryl structures.

Data from analogous systems :

-

Coupling of o-chloronitrobenzene with p-chlorophenylboronic acid using Pd catalysts achieved yields up to 83% .

| Substrate | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| o-Chloronitrobenzene | Pd/phase-transfer catalyst | 4'-Chloro-2-nitrobiphenyl | 83% |

Reduction of the Nitro Group

The nitro group is reducible to an amine under catalytic hydrogenation or metal-acid conditions.

Pathway :

3 4 Dibromo 3 nitrobiphenylEtOHH2/Pd C3 4 Dibromo 3 aminobiphenyl

Considerations :

-

Bromine substituents remain intact under mild reduction conditions .

-

Strong reducing agents (e.g., Fe/HCl) may lead to dehalogenation side reactions.

Functional Group Interconversion

The nitro group participates in reactions such as:

-

Hydrolysis : Forms hydroxylamines or carboxylic acids under acidic conditions .

-

Cyclization : Nitro groups facilitate heterocycle formation (e.g., carbazoles via thermal cyclization) .

Example :

Thermal treatment of 4,4′-Dibromo-2-nitrobiphenyl yields carbazole derivatives through intramolecular cyclization .

Photochemical Reactivity

Nitroaromatic compounds undergo photolytic cleavage or rearrangement. For example:

Eigenschaften

CAS-Nummer |

27701-68-4 |

|---|---|

Molekularformel |

C12H7Br2NO2 |

Molekulargewicht |

357 g/mol |

IUPAC-Name |

1-bromo-4-(3-bromophenyl)-2-nitrobenzene |

InChI |

InChI=1S/C12H7Br2NO2/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(7-9)15(16)17/h1-7H |

InChI-Schlüssel |

VKDMLEOYVXKABZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.